molecular formula C7H10N2O2 B164313 3-amino-5-methoxy-6-methylpyridin-2(1H)-one CAS No. 139549-39-6

3-amino-5-methoxy-6-methylpyridin-2(1H)-one

Cat. No.: B164313
CAS No.: 139549-39-6
M. Wt: 154.17 g/mol
InChI Key: VIAOPDOSWLSUGZ-UHFFFAOYSA-N
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Description

3-amino-5-methoxy-6-methylpyridin-2(1H)-one is a heterocyclic organic compound that belongs to the pyridine family. Compounds in this family are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-methoxy-6-methylpyridin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting from 3-amino-5-methoxy-6-methylpyridine, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-methoxy-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and methoxy groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine oxides, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-5-methoxy-6-methylpyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-5-methoxypyridine
  • 3-amino-6-methylpyridine
  • 5-methoxy-6-methylpyridin-2(1H)-one

Uniqueness

3-amino-5-methoxy-6-methylpyridin-2(1H)-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

3-amino-5-methoxy-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-4-6(11-2)3-5(8)7(10)9-4/h3H,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAOPDOSWLSUGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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